Cyclocondensation Reactions: These reactions are widely employed to form the tricyclic core by reacting appropriately functionalized pyrazole and pyrimidine derivatives. [, ]
Oxidative Cyclization: This method involves the formation of the triazole ring through the oxidation of a pre-existing hydrazine moiety within the molecule. []
Dimroth Rearrangement: This rearrangement reaction can be utilized to modify the substitution pattern on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, enabling the synthesis of a wider variety of derivatives. []
Compound Description: Preladenant is a potent and selective adenosine A2A receptor (A2AR) antagonist. It has been investigated as a potential therapeutic agent for Parkinson's disease and is currently in phase III clinical trials. Preladenant is radiolabeled with carbon-11 to create [(11)C]Preladenant, a PET tracer for imaging cerebral adenosine A2ARs.
Compound Description: This compound is a pyrazolotriazolopyrimidine derivative characterized by single crystal X-ray analysis. Its structure shows a nearly planar fused ring system with a distorted tetrahedral configuration at the phosphorus atom.
Compound Description: This compound, characterized by single crystal X-ray analysis, features a methanol disolvate structure. It shows a planar heterocyclic ring system with a slight dihedral angle to the attached benzene ring.
Compound Description: SCH58261 is a potent and selective A2A adenosine receptor antagonist. It has demonstrated neuroprotective properties against MPTP-induced dopaminergic deficits in a model of Parkinson's disease.
Compound Description: [18F]MNI-444 is a PET radiopharmaceutical developed for mapping A2A receptors in the brain. It demonstrates favorable brain kinetics and specific binding to A2A receptors.
Compound Description: [123I]MNI-420 is a SPECT radiopharmaceutical used for mapping A2A receptors in the brain. It exhibits specific binding to A2A receptors and suitable characteristics for brain imaging.
Compound Description: This compound was synthesized as part of a structure-activity relationship study of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives as adenosine receptor antagonists. Despite mimicking the furanyl ring commonly found in potent antagonists, this compound showed a complete loss of affinity at all adenosine receptor subtypes.
5-amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (Compound 41 in the referenced paper)
Compound Description: This compound was part of a series of C9- and C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines synthesized as adenosine receptor antagonists. Introduction of a substituent at the 9-position led to loss of selectivity compared to lead compounds.
2-substituted 14-(4-halophenyl)-12-methoxy-14H-benzo[h]chromeno[3,2-e][1,2,4]-triazolo[1,5-c]pyrimidines (7a–o in the referenced paper)
Compound Description: This series of chromene molecules was synthesized and evaluated for antimicrobial activity. They demonstrated promising antibacterial activity compared to reference antimicrobial agents.
2-R-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (10a-f in the referenced paper)
Compound Description: This series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines was synthesized using a novel reagent, N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide.
Compound Description: This series of pyrazolotriazolopyrimidines was synthesized as potent xanthine oxidase inhibitors. They feature a biphenyl substituent at position 9 and a phenyl group at position 7.
Compound Description: This series, also synthesized as potent xanthine oxidase inhibitors, exhibits the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core as the target compound. They are characterized by a biphenyl substituent at position 9 and a phenyl group at position 7.
7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 3 in the referenced paper)
Compound Description: This compound, characterized by single crystal X-ray analysis, demonstrated antiproliferative activity against various tumor cell lines, particularly those expressing high levels of wild-type EGFR. [, ]
Compound Description: This compound emerged as a promising lead compound for developing anti-Alzheimer's disease agents. It exhibited neuroprotective activity against fibrillar non-β-amyloid component (NAC) in a human SH-SY5Y cellular model by functionally inhibiting p53 target gene transcription. [, ]
Compound Description: 8FB-PTP is a potent and selective A2 adenosine receptor antagonist, showing good selectivity over A1 receptors. It effectively antagonized NECA-induced vasorelaxation and inhibition of platelet aggregation.
Compound Description: CGS 15943 is an adenosine receptor antagonist with nanomolar affinity for A2 receptors and limited selectivity. It antagonized NECA-induced inhibition of rabbit platelet aggregation but failed to block vasodilatation.
Compound Description: [H]MRE 3008F20 is a potent and selective antagonist radioligand for human A3 adenosine receptors, showing high affinity and selectivity over A1, A2A, and A2B receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.